5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and two aromatic substituents: a 4-methoxyphenyl group and a 2-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves the use of 4-methoxybenzaldehyde or its derivatives in a condensation reaction.
Attachment of the 2-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where various intermediates are formed. The compound can be synthesized through the reaction of substituted pyrazoles with appropriate aldehydes or ketones under acidic or basic conditions. The following general reaction scheme is often employed:
- Formation of Pyrazole Ring : A substituted hydrazine reacts with an α,β-unsaturated carbonyl compound.
- Functionalization : The pyrazole is then functionalized at specific positions using electrophilic aromatic substitution or acylation methods.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity , particularly against lung cancer cell lines such as A549. It has been shown to induce cell cycle arrest and promote autophagy in these cells:
- Mechanism : The inhibition of cell proliferation is primarily attributed to the induction of autophagy pathways. This was demonstrated through dose- and time-dependent studies where treated cells showed reduced viability and increased markers for autophagy .
Concentration (µM) | Cell Viability (%) | Autophagy Induction |
---|---|---|
0 | 100 | No |
10 | 75 | Moderate |
25 | 50 | High |
50 | 30 | Very High |
Enzymatic Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor . Specifically, it has shown promise as an inhibitor of various kinases involved in cancer progression:
- Target Enzymes : Studies have highlighted its inhibitory effects on cyclin-dependent kinases (CDKs) and other related pathways that are crucial for tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity . Preliminary results indicate moderate efficacy against a range of bacterial strains:
- Tested Strains : E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa were among the bacteria tested.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 100 |
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Lung Cancer Cells : A study published in Nature reported that treatment with this compound resulted in a significant reduction in A549 cell proliferation and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : Another research article focused on the antimicrobial properties showed that derivatives of this compound had enhanced activity compared to their parent structures, indicating the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-5-3-4-6-18(14)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)15-7-9-16(28-2)10-8-15/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSVPSKFDLSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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